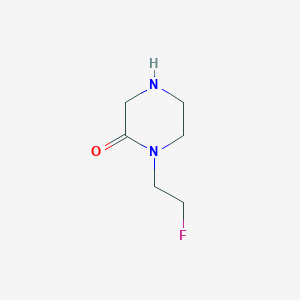
1-(2-Fluoroethyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)piperazin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C6H11FN2O and its molecular weight is 146.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of piperazin-2-one, including 1-(2-Fluoroethyl)piperazin-2-one, exhibit promising cytotoxic activity against various cancer cell lines. A study demonstrated that compounds with this structure can selectively inhibit cancer cell proliferation while showing low toxicity to normal cells. The compound's ability to interact with biological targets through hydrogen bonding is a key factor in its anticancer potential .
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects on different cell lines, this compound derivatives were tested using the CellTiter-Blue assay. The results showed significant reductions in cell viability in treated cancer cells compared to control groups, highlighting the compound's potential as a therapeutic agent .
Antiviral Properties
Another notable application of this compound is its antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). The compound demonstrated efficacy in inhibiting viral replication, suggesting its potential for development as an antiviral medication .
Neuropharmacology
The compound's piperazine moiety is known for its role in modulating neurotransmitter systems. Research has indicated that derivatives of piperazine can influence serotonin and dopamine receptors, making this compound a candidate for treating neurological disorders .
Table 1: Summary of Biological Activities
Polymer Stabilization
The structural attributes of this compound allow it to function as a stabilizer in various polymeric materials. Its incorporation into polymers can enhance UV resistance and thermal stability, making it valuable in the formulation of plastics and coatings .
Case Study: UV Stabilization in Polymers
A patent describes the use of substituted piperazinones, including this compound, as stabilizers for polymers exposed to UV light. The compounds were shown to significantly reduce degradation rates in natural and synthetic rubbers, indicating their effectiveness in prolonging material lifespan .
Synthesis of Radiopharmaceuticals
Recent advancements have explored the use of fluorinated compounds like this compound in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The incorporation of fluorine enhances the imaging properties due to its favorable nuclear characteristics .
Table 2: Applications in Radiopharmaceuticals
Eigenschaften
CAS-Nummer |
194351-13-8 |
|---|---|
Molekularformel |
C6H11FN2O |
Molekulargewicht |
146.16 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)piperazin-2-one |
InChI |
InChI=1S/C6H11FN2O/c7-1-3-9-4-2-8-5-6(9)10/h8H,1-5H2 |
InChI-Schlüssel |
ILSVUIMDMCYRSX-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1)CCF |
Kanonische SMILES |
C1CN(C(=O)CN1)CCF |
Synonyme |
Piperazinone, 1-(2-fluoroethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















